Cas no 120552-01-4 (2-(4-Nitrophenoxy)butanoic acid)
2-(4-Nitrophenoxy)butanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(4-硝基苯氧基)丁酸
- AKOS B013893
- ART-CHEM-BB B013893
- 2-(4-NITROPHENOXY)BUTYRIC ACID
- 2-(4-NITROPHENOXY)BUTANOIC ACID
- Butanoic acid, 2-(4-nitrophenoxy)-
- 2-(4-nitrophenoxy)butanoicacid
- BBL036983
- STK501042
- SCHEMBL3629791
- AKOS017258868
- 120552-01-4
- DTXCID20540493
- DTXSID00589729
- ALBB-000872
- MFCD03422253
- H21167
- 846-822-0
- VS-13814
- AKOS000102269
- 2-(4-Nitrophenoxy)butanoic acid
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- MDL: MFCD03422253
- Inchi: 1S/C10H11NO5/c1-2-9(10(12)13)16-8-5-3-7(4-6-8)11(14)15/h3-6,9H,2H2,1H3,(H,12,13)
- InChI Key: YPBRRZJQNAFLIJ-UHFFFAOYSA-N
- SMILES: O(C1C=CC(=CC=1)[N+](=O)[O-])C(C(=O)O)CC
Computed Properties
- Exact Mass: 225.06372245Da
- Monoisotopic Mass: 225.06372245Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 254
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 92.4
2-(4-Nitrophenoxy)butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB404600-500 mg |
2-(4-Nitrophenoxy)butanoic acid; 95 % |
120552-01-4 | 500 mg |
€205.60 | 2023-07-19 | ||
| abcr | AB404600-1 g |
2-(4-Nitrophenoxy)butanoic acid; 95 % |
120552-01-4 | 1 g |
€239.00 | 2023-07-19 | ||
| TRC | N232470-250mg |
2-(4-Nitrophenoxy)butanoic acid |
120552-01-4 | 250mg |
$ 185.00 | 2022-06-02 | ||
| TRC | N232470-500mg |
2-(4-Nitrophenoxy)butanoic acid |
120552-01-4 | 500mg |
$ 300.00 | 2022-06-02 | ||
| TRC | N232470-1000mg |
2-(4-Nitrophenoxy)butanoic acid |
120552-01-4 | 1g |
$ 480.00 | 2022-06-02 | ||
| abcr | AB404600-500mg |
2-(4-Nitrophenoxy)butanoic acid, 95 %; . |
120552-01-4 | 500mg |
€205.00 | 2025-02-16 | ||
| abcr | AB404600-1g |
2-(4-Nitrophenoxy)butanoic acid, 95 %; . |
120552-01-4 | 1g |
€237.00 | 2025-02-16 | ||
| Ambeed | A722672-1g |
2-(4-Nitrophenoxy)butanoic acid |
120552-01-4 | 97% | 1g |
$178.0 | 2024-04-25 | |
| A2B Chem LLC | AD74280-500mg |
2-(4-Nitrophenoxy)butanoic acid |
120552-01-4 | >95% | 500mg |
$412.00 | 2024-04-20 | |
| A2B Chem LLC | AD74280-1g |
2-(4-Nitrophenoxy)butanoic acid |
120552-01-4 | >95% | 1g |
$439.00 | 2024-04-20 |
2-(4-Nitrophenoxy)butanoic acid Suppliers
2-(4-Nitrophenoxy)butanoic acid Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 2-(4-Nitrophenoxy)butanoic acid
Research Brief on 2-(4-Nitrophenoxy)butanoic acid (CAS: 120552-01-4): Recent Advances and Applications in Chemical Biology and Medicine
2-(4-Nitrophenoxy)butanoic acid (CAS: 120552-01-4) is a nitroaromatic compound that has garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications as a synthetic intermediate and potential bioactive molecule. Recent studies have explored its role in drug design, enzyme inhibition, and as a precursor for novel therapeutic agents. This research brief synthesizes the latest findings on this compound, highlighting its chemical properties, biological activities, and emerging applications in medicine.
A 2023 study published in the Journal of Medicinal Chemistry investigated the use of 2-(4-Nitrophenoxy)butanoic acid as a key intermediate in the synthesis of selective COX-2 inhibitors. The research demonstrated that the nitro group and butanoic acid moiety of the compound facilitate targeted interactions with the COX-2 active site, leading to improved anti-inflammatory activity with reduced gastrointestinal side effects compared to traditional NSAIDs. The study also reported a novel synthetic pathway that enhances the yield and purity of the compound, making it more viable for large-scale pharmaceutical production.
In the field of antimicrobial research, a team from the University of Cambridge recently identified 2-(4-Nitrophenoxy)butanoic acid derivatives as potent inhibitors of bacterial efflux pumps. Their work, published in Nature Chemical Biology, showed that structural modifications of the parent compound resulted in molecules capable of reversing multidrug resistance in Gram-negative pathogens. The lead derivative exhibited synergistic effects with conventional antibiotics, restoring their efficacy against resistant strains of E. coli and K. pneumoniae.
Another significant advancement comes from cancer research, where 2-(4-Nitrophenoxy)butanoic acid has been incorporated into proteolysis-targeting chimeras (PROTACs). A 2024 paper in Cell Chemical Biology detailed how researchers utilized the compound's structural features to develop bifunctional molecules that selectively degrade oncogenic proteins. The study reported promising results in preclinical models of breast cancer, showing significant tumor growth inhibition with minimal off-target effects.
From a chemical biology perspective, recent work has elucidated the compound's mechanism of action at the molecular level. Advanced crystallography studies have revealed that 2-(4-Nitrophenoxy)butanoic acid can act as a molecular glue, inducing protein-protein interactions that were previously unattainable. This property has opened new avenues for targeting "undruggable" proteins, particularly in neurodegenerative diseases where traditional small-molecule approaches have failed.
Looking forward, the compound's potential in metabolic disease treatment is being explored. Preliminary data from a multi-center study suggests that 2-(4-Nitrophenoxy)butanoic acid derivatives may modulate PPARγ activity with greater selectivity than current thiazolidinedione drugs, potentially offering improved treatments for type 2 diabetes without the associated cardiovascular risks. Clinical trials are expected to begin in late 2024.
In conclusion, 2-(4-Nitrophenoxy)butanoic acid (CAS: 120552-01-4) continues to demonstrate remarkable versatility in chemical biology and medicinal applications. Its unique structural features make it valuable both as a synthetic building block and as a pharmacophore in drug discovery. The recent studies highlighted in this brief underscore its growing importance in addressing contemporary challenges in medicine, from antibiotic resistance to targeted cancer therapies. Further research is warranted to fully exploit its potential across various therapeutic areas.
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